

# eCF506 (NXP900): A Technical Guide for Studying SRC Family Kinase Biology

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## Compound of Interest

Compound Name: eCF506

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## Introduction

The SRC family kinases (SFKs), a group of non-receptor tyrosine kinases, are pivotal regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis. The proto-oncogene SRC, the first of its kind to be identified, is frequently overexpressed or hyperactivated in a wide array of human cancers, such as breast, colon, prostate, and pancreatic cancers.[1] Its central role in signal transduction for multiple oncogenic pathways has made it a compelling therapeutic target.[1][2] However, the clinical success of SRC inhibitors has been limited, partly due to the multi-kinase activity of existing drugs which often target ABL kinase, leading to off-target effects and toxicity.[1][3][4]

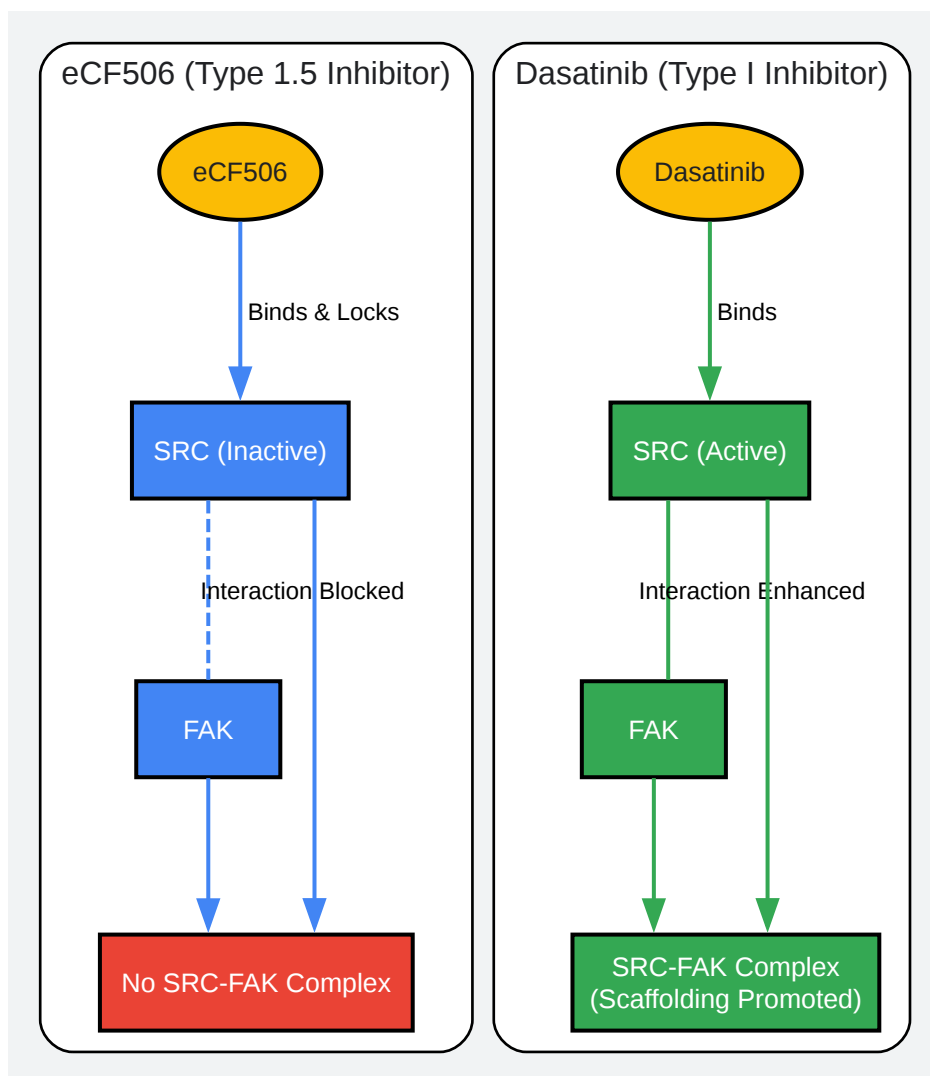
This technical guide introduces **eCF506** (also known as NXP900), a next-generation SRC inhibitor with a novel mechanism of action, exceptional potency, and high selectivity.[2] **eCF506** serves as a precision tool for researchers to investigate the specific biological functions of SRC, overcoming the confounding variables associated with less selective inhibitors.

## A Unique Mechanism of Action: The "Total SRC Inhibitor"

Unlike traditional Type I kinase inhibitors (e.g., dasatinib, bosutinib) that bind to the active, "open" conformation of SRC, **eCF506** is a "conformation-selective" or Type 1.5 inhibitor.[5][6] It uniquely targets and locks SRC in its native, inactive "closed" conformation.[1][3][7][8] This distinct binding mode has two profound consequences:

- **Inhibition of Catalytic Activity:** By stabilizing the inactive state, **eCF506** potentially blocks the kinase domain's ability to phosphorylate downstream substrates.[2][7]
- **Inhibition of Scaffolding Function:** A key advantage of **eCF506** is its ability to disrupt SRC's non-enzymatic scaffolding functions.[1][2][3] By locking the kinase into a closed structure, the SH2 and SH3 domains are not exposed for protein-protein interactions. This prevents the formation of critical signaling complexes, most notably the SRC-Focal Adhesion Kinase (FAK) complex, a key driver of cell migration and invasion.[1][3]

In stark contrast, Type I inhibitors that bind to the active conformation can paradoxically promote or enhance the scaffolding function and the assembly of the SRC-FAK complex, leading to unexpected signaling outcomes.[1][8] This makes **eCF506** a "total SRC inhibitor," disabling both its enzymatic and structural roles.[2]



[Click to download full resolution via product page](#)Comparative Mechanism of **eCF506** and Type I SRC Inhibitors.

## Potency and Selectivity Profile

**eCF506** demonstrates sub-nanomolar potency against SRC and exceptional selectivity across the human kinome, most notably its differentiation from ABL kinase.<sup>[1][2]</sup> This high degree of selectivity is critical for attributing observed biological effects directly to SRC inhibition.

Target	Inhibitory Concentration (IC <sub>50</sub> )	Selectivity vs. ABL	Reference
SRC (cell-free)	< 0.5 nM	>950-fold	<sup>[7][9]</sup>
YES1	0.47 nM	N/A	<sup>[5][7]</sup>
ABL	> 475 nM (calculated)	1x	<sup>[7]</sup>

A kinome-wide screen of 340 wild-type protein kinases confirmed that at a concentration of 1  $\mu$ mol/L, **eCF506** exerted its strongest inhibitory effect on SRC, underscoring its high selectivity.<sup>[1]</sup>

## Cellular and In Vivo Activity

The unique mechanism of **eCF506** translates to potent and specific effects in cellular and preclinical models. It shows strong antiproliferative activity in various cancer cell lines, particularly those reliant on SRC signaling, while exhibiting weaker effects on cells driven by ABL, such as BCR-ABL-positive leukemia cell lines.<sup>[1]</sup>

Cell Line (Cancer Type)	Condition	GI50 (nM)	Reference
NCI-H2228 (Lung)	ALK-sensitive	83	[6]
H2228-ALR (Lung)	ALK-resistant	5.8 - 16	[6]
PC9 (Lung)	EGFR-sensitive	605	[6]
PC9-OR (Lung)	EGFR-resistant	826 - 4665	[6]
MDA-MB-231 (Breast)	Triple-Negative	Potent Activity	[1][7]
MCF7 (Breast)	ER+	Potent Activity	[1][7]

In animal models, **eCF506** demonstrates significant antitumor efficacy and improved tolerability compared to other SRC/ABL inhibitors.[1][10]

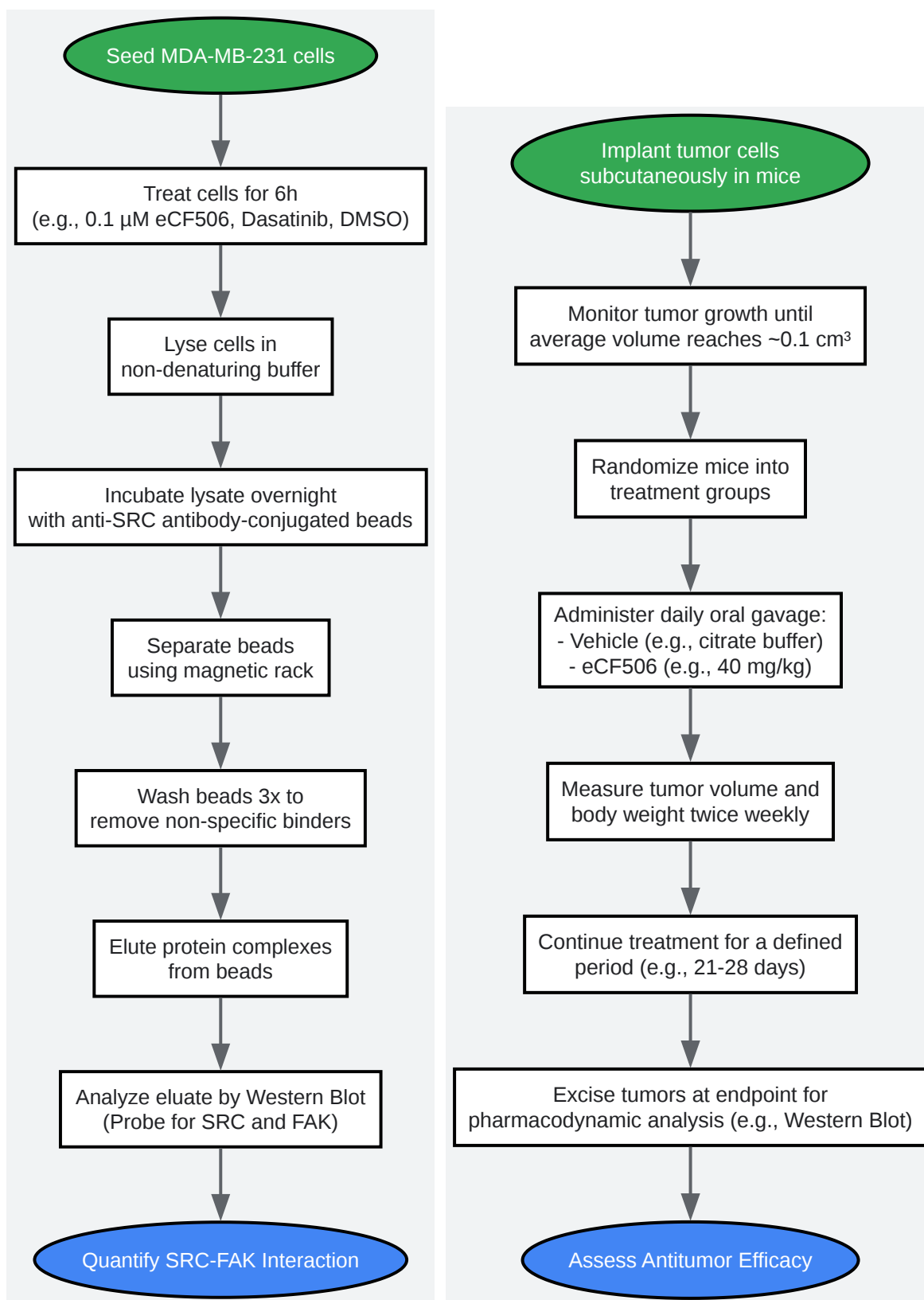
Model	Dose	Key Outcome	Reference
Syngeneic Murine Breast Cancer (MetBo2)	40 mg/kg, oral, daily	Increased antitumor efficacy and tolerability vs. dasatinib.	[1][11]
Esophageal Squamous Cancer Xenograft (KYSE70)	Not specified	71% average decrease in tumor volume (vs. 472% increase in control).	[5]
Ovarian Clear Cell Carcinoma Xenograft (TOV-21G)	20, 40, 80 mg/kg, oral, daily	Dose-dependent tumor growth inhibition and sustained SRC pathway inhibition.	[8]

## Key Experimental Protocols

The following protocols provide a framework for using **eCF506** to probe SRC biology.

## Co-Immunoprecipitation of the SRC-FAK Complex

This assay is crucial for demonstrating **eCF506**'s unique ability to disrupt SRC's scaffolding function, a key differentiator from other inhibitors.



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